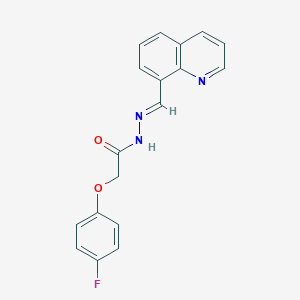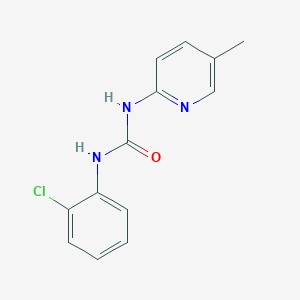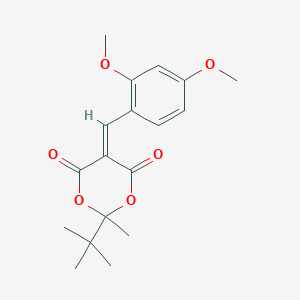
N-(2-fluorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, such as N-(2-fluorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, typically involves modern spectroscopic techniques for characterization, including NMR, IR, and MS. Novel derivatives have been synthesized and assessed for activities such as cytotoxicity against cancer cell lines, indicating the importance of the structural components of these compounds in biological activities (Vallri, Nagaraju, Viswanath, & Singh, 2020). Additionally, the structural variation in benzamide derivatives is a critical factor in their biological effectiveness and interaction with biological targets.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Studies such as single-crystal X-ray diffraction provide valuable insights into the crystal structure, confirming intermolecular interactions like N—H⋯O hydrogen bonds and weak C—H⋯π interactions. These structural features are essential for understanding the compound's behavior in biological systems (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influencing their biological activity and pharmacological profile. The reactivity, particularly with respect to fluorine atoms, plays a significant role in the compound's interaction with biological molecules and its overall efficacy. The synthesis methodologies and reactions involving fluorine, such as nucleophilic substitution, are critical for modifying the compound's properties for specific biological applications (Mukherjee, 1991).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, affect their pharmacokinetics and pharmacodynamics. Understanding these properties is crucial for the design of compounds with desirable biological activities and for their formulation into drugs. Studies utilizing techniques like dielectric measurements and Vickers micro-hardness technique provide essential data for the development of pharmaceutical applications (Goel et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability, and interaction with cellular components, define the therapeutic potential of benzamide derivatives. Detailed investigations into the compound's reactivity, particularly the role of the fluorine atom and the benzamide group, help in understanding its mechanism of action and optimizing its efficacy and safety profile for potential drug development (Mukherjee, 1991).
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-19(2,23)12-11-14-7-9-15(10-8-14)18(22)21-13-16-5-3-4-6-17(16)20/h3-10,23H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTWIRUUUYKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-5-methoxybenzoate](/img/structure/B5530402.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5530404.png)
![N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)
![N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide](/img/structure/B5530455.png)

![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)
![4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine](/img/structure/B5530466.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)

![N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5530484.png)
![3-(4-chlorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530490.png)
![8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5530493.png)